3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID
Overview
Description
3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5210{15}]DEC-8-ENE-6-CARBOXYLIC ACID is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyl chloride derivative: This step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with thionyl chloride to form 2-chloro-6-fluorobenzyl chloride.
Cyclization: The benzyl chloride derivative undergoes a cyclization reaction with a suitable amine to form the tricyclic core structure.
Oxidation: The tricyclic intermediate is then oxidized to introduce the oxo group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of specific signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-6-fluorobenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(2-chloro-6-fluorobenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLIC ACID lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c17-9-2-1-3-10(18)8(9)6-19-7-16-5-4-11(23-16)12(15(21)22)13(16)14(19)20/h1-5,11-13H,6-7H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIQCTCZLBBALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=C(C=CC=C4Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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